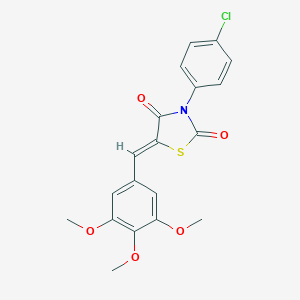
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTBT belongs to the thiazolidinedione class of compounds, which are known for their insulin-sensitizing properties and have been used in the treatment of type 2 diabetes. However, CTBT has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of various signaling pathways in the cells. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, which could be beneficial in various disease conditions. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which could protect the cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is its broad range of potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which could be useful in the treatment of various diseases. Another advantage of this compound is its relatively low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for different disease conditions.
Future Directions
There are several future directions for research on 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the areas of interest is the development of novel formulations of this compound that could improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-chlorophenyl)-2-thioxo-4-thiazolidinone with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In a study conducted on breast cancer cells, this compound was found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. This compound has also been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has shown neuroprotective effects in preclinical studies, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H16ClNO5S |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO5S/c1-24-14-8-11(9-15(25-2)17(14)26-3)10-16-18(22)21(19(23)27-16)13-6-4-12(20)5-7-13/h4-10H,1-3H3/b16-10- |
InChI Key |
HBQVAWBYVASWPH-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,5-Dichloro-4-ethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301070.png)
![[2-Chloro-4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B301071.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301087.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)